4-(4-bromobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-(4-ethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O4S/c1-2-29-19-13-11-18(12-14-19)25-22(26)24(15-16-7-9-17(23)10-8-16)20-5-3-4-6-21(20)30(25,27)28/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCIWFMQNXEDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-bromobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , commonly referred to by its IUPAC name, is a synthetic derivative belonging to the class of benzothiadiazine compounds. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential therapeutic uses.
- Molecular Formula : C22H19BrN2O4S
- Molecular Weight : 487.37 g/mol
- CAS Number : 893789-20-3
| Property | Value |
|---|---|
| Molecular Formula | C22H19BrN2O4S |
| Molecular Weight | 487.37 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antimicrobial Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, a study on related benzothiadiazine derivatives showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, such as HeLa and MCF-7 , through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was attributed to its interaction with DNA and interference with the cell cycle.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Experimental models have shown that it can reduce inflammation markers in induced models of arthritis and colitis. The proposed mechanism includes the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6.
Study 1: Antimicrobial Efficacy
In a comparative study published in Journal of Medicinal Chemistry, derivatives of benzothiadiazine were evaluated for their antimicrobial properties. The results indicated that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their chlorine counterparts.
Study 2: Anticancer Mechanism
A research article in Cancer Research detailed experiments where This compound was tested against various cancer cell lines. The findings suggested that the compound induced apoptosis via mitochondrial pathways and significantly reduced tumor growth in xenograft models.
Study 3: Anti-inflammatory Activity
A study published in Pharmacology Reports investigated the anti-inflammatory effects of this compound in a rat model of induced arthritis. The results showed a marked decrease in paw swelling and inflammatory markers after treatment with the compound, suggesting its potential as an anti-inflammatory agent.
The biological activities observed can be attributed to several mechanisms:
- Antimicrobial Mechanism : Disruption of cell wall synthesis and inhibition of nucleic acid synthesis.
- Anticancer Mechanism : Induction of apoptosis through caspase activation and cell cycle arrest.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and modulation of immune responses.
Scientific Research Applications
The compound 4-(4-bromobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 893789-20-3) is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its applications in medicinal chemistry, materials science, and catalysis, supported by case studies and data tables.
Medicinal Chemistry
The compound has potential as an antimicrobial and anticancer agent. Research indicates that derivatives of benzothiadiazine compounds can exhibit significant biological activities.
Case Study: Anticancer Activity
A study involving related compounds demonstrated their effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The results suggested that modifications to the thiadiazine structure could enhance anticancer properties through increased selectivity and potency against cancer cells .
Catalysis
The compound has been explored in electrocatalytic reactions, particularly for three-component reactions which are vital in organic synthesis. Its unique structure allows it to facilitate various chemical transformations effectively.
Case Study: Electrocatalytic Reactions
In one study, the compound was utilized in a catalytic system that improved reaction yields significantly compared to traditional methods. The findings showed that its application could lead to more efficient synthetic pathways in organic chemistry .
Materials Science
Due to its unique electronic properties, this compound can be employed in the development of new materials, particularly in organic electronics and photonic devices.
Data Table: Comparison of Material Properties
| Compound | Application Area | Key Property |
|---|---|---|
| 4-(4-bromobenzyl)thiadiazine | Organic Electronics | High charge mobility |
| 4-(4-bromobenzyl)-2H-thiadiazine | Photonic Devices | Enhanced light absorption |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s biological and chemical properties can be contextualized by comparing it to analogs with variations in substituents, ring systems, or biological targets. Key examples include:
Key Trends
Substituent Effects on Bioactivity: Halogenated Benzyl Groups: The 4-bromobenzyl group in the target compound may enhance lipophilicity and target binding compared to non-halogenated analogs (e.g., 4-methylbenzyl in ). Bromine’s electron-withdrawing effect could stabilize π-π interactions in enzyme active sites. Ethoxy vs.
Enzyme Inhibition Profiles :
- The target compound’s 1,2,4-thiadiazine 1,1-dioxide core aligns with inhibitors of α-glucosidase and carbonic anhydrase, but its bromo-ethoxy substitution pattern may confer unique selectivity. For example, carboxamide derivatives (e.g., ) prioritize α-glucosidase inhibition, while trifluoromethyl groups (e.g., ) enhance carbonic anhydrase isoform selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
